2',3',5'-Tri-O-benzoyl-5-ethyluridine
Overview
Description
2’,3’,5’-Tri-O-benzoyl-5-ethyluridine is a chemical compound with the molecular formula C32H28N2O9 and a molecular weight of 584.57 g/mol . It is a derivative of uridine, where the hydroxyl groups at positions 2’, 3’, and 5’ are replaced by benzoyl groups, and the uracil base is substituted with an ethyl group at the 5-position . This compound is often used in organic synthesis and biochemical research due to its unique structural properties.
Preparation Methods
The synthesis of 2’,3’,5’-Tri-O-benzoyl-5-ethyluridine typically involves the benzoylation of 5-ethyluridine. The reaction is carried out using benzoyl chloride in the presence of a base such as pyridine . The reaction conditions usually include:
Solvent: Pyridine or dichloromethane
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2’,3’,5’-Tri-O-benzoyl-5-ethyluridine can undergo various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield 5-ethyluridine.
Substitution: The benzoyl groups can be replaced by other acyl groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Substitution: Acyl chlorides in the presence of a base (e.g., pyridine)
The major products formed from these reactions include 5-ethyluridine, 5-ethyluracil, and various acylated derivatives .
Scientific Research Applications
2’,3’,5’-Tri-O-benzoyl-5-ethyluridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: Employed in studies of nucleic acid chemistry and metabolism.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-5-ethyluridine involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function . The benzoyl groups protect the molecule during synthetic processes, and their removal reveals the active nucleoside, which can then participate in biochemical pathways . The ethyl group at the 5-position may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
2’,3’,5’-Tri-O-benzoyl-5-ethyluridine can be compared with other benzoylated nucleosides, such as:
- 2’,3’,5’-Tri-O-benzoyl-5-methyluridine
- 2’,3’,5’-Tri-O-benzoyl-5-n-butyluridine
- 2’,3’,5’-Tri-O-benzoyl-5-methoxyuridine
These compounds share similar structural features but differ in the substituent at the 5-position, which can influence their chemical reactivity and biological activity. The uniqueness of 2’,3’,5’-Tri-O-benzoyl-5-ethyluridine lies in its ethyl group, which may confer distinct properties in terms of stability and interaction with biological targets .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O9/c1-2-20-18-34(32(39)33-27(20)35)28-26(43-31(38)23-16-10-5-11-17-23)25(42-30(37)22-14-8-4-9-15-22)24(41-28)19-40-29(36)21-12-6-3-7-13-21/h3-18,24-26,28H,2,19H2,1H3,(H,33,35,39)/t24-,25-,26-,28-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXONHVHMASILU-IYUNARRTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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